A Comprehensive Technical Guide to 5-Nitro-2-propoxyaniline: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 5-Nitro-2-propoxyaniline: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides an in-depth analysis of 5-Nitro-2-propoxyaniline (CAS No: 553-79-7), a significant organic compound with a notable history and continued relevance in synthetic chemistry. Initially famed for its intense sweetness, leading to its designation as P-4000, its trajectory was altered by toxicological findings that curtailed its use as a food additive. Today, it serves as a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] This document, intended for researchers, scientists, and professionals in drug development, consolidates critical information on its chemical identity, physicochemical properties, synthesis protocols, analytical methodologies, and safety considerations. By integrating established data with practical insights, this guide aims to be an essential resource for leveraging the unique characteristics of this nitroaromatic amine in modern research and development.
Chemical Identity and Nomenclature
A critical point of clarification is the nomenclature of the subject compound. While the query specified "2-Nitro-3-propoxyaniline," extensive database searches confirm that the scientifically and commercially significant isomer is 5-Nitro-2-propoxyaniline . The vast body of literature, including patents, safety data, and research articles, pertains to this specific structure. It is presumed that "2-Nitro-3-propoxyaniline" is a misnomer, and this guide will therefore focus exclusively on the well-documented 5-Nitro-2-propoxyaniline.
This compound is an aromatic amine characterized by a benzene ring substituted with a nitro group (-NO2), an amino group (-NH2), and a propoxy group (-OCH2CH2CH3). The specific arrangement of these functional groups dictates its chemical reactivity and physical properties.
The molecular structure of 5-Nitro-2-propoxyaniline is fundamental to its chemical behavior. The electron-withdrawing nature of the nitro group and the electron-donating effects of the amino and propoxy groups create a unique electronic environment on the aromatic ring, influencing its reactivity in synthetic applications.[2]
Caption: Molecular structure of 5-Nitro-2-propoxyaniline.
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Identifier | Value |
| CAS Number | 553-79-7[2][3][4][5][6] |
| IUPAC Name | 5-nitro-2-propoxyaniline[1][4] |
| Synonyms | P-4000, Ultrasüss, 2-Amino-4-nitro-1-propoxybenzene[3][6][7] |
| Molecular Formula | C₉H₁₂N₂O₃[1][5][6] |
| Molecular Weight | 196.20 g/mol [1][3][4] |
| SMILES | CCCOC1=C(C=C(C=C1)[O-])N[8] |
| InChI | InChI=1S/C9H12N2O3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5,10H2,1H3[2][4] |
| InChIKey | RXQCEGOUSFBKPI-UHFFFAOYSA-N[2][4] |
Physicochemical and Toxicological Properties
The utility and handling requirements of a chemical are dictated by its physical and toxicological properties. 5-Nitro-2-propoxyaniline is an orange crystalline solid with limited solubility in water but better solubility in organic solvents.[1][2]
| Property | Value | Source(s) |
| Appearance | Orange solid/crystals | [1][3] |
| Melting Point | 47.5-49 °C | [1][3][4][6][8] |
| Boiling Point | 367 °C at 760 mmHg (Predicted) | [6] |
| Water Solubility | 0.136 mg/mL at 20 °C | [1][4][6] |
| logP (Octanol-Water Partition) | 2.4 | [4][8] |
| Stability | Stable in boiling water and dilute acids | [3][7] |
The most significant aspect of this compound's history is its toxicity. Originally used as the artificial sweetener P-4000, reported to be approximately 4,000 times sweeter than sucrose, its use was banned in the United States by the FDA in 1950.[1][7] This decision was based on chronic toxicity studies that revealed potential for injury in rats at low dietary levels.[1] Consequently, any food containing detectable levels of 5-nitro-2-propoxyaniline is considered adulterated.[7]
Key Hazards:
-
Potential for adverse health effects with prolonged or repeated exposure.
-
Classified as a non-nutritive sweetener and a prohibited food additive.[4][6]
Due to its toxicological profile, handling requires stringent safety protocols, as detailed in Section 5.
Synthesis and Reaction Mechanisms
The synthesis of 5-Nitro-2-propoxyaniline typically involves multi-step processes starting from more common precursors. A representative synthetic pathway involves the propoxylation of a substituted chloronitrobenzene followed by partial reduction of a dinitro intermediate or amination.
A plausible and referenced synthetic route begins with 2,4-dinitrochlorobenzene.[3] The causality behind this choice of starting material is its commercial availability and the activation of the chlorine atom for nucleophilic aromatic substitution by the two electron-withdrawing nitro groups.
Caption: A representative synthetic route to 5-Nitro-2-propoxyaniline.
This protocol is a generalized representation based on established chemical principles for nitroaniline synthesis.
-
Step 1: Propoxylation.
-
Rationale: To introduce the propoxy group onto the aromatic ring. The reaction proceeds via nucleophilic aromatic substitution, where the propoxide ion displaces the chloride.
-
Procedure: Dissolve 2,4-dinitrochlorobenzene in an excess of n-propanol. Slowly add a stoichiometric amount of a strong base, such as potassium hydroxide, while monitoring the temperature. Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture, neutralize with a dilute acid, and extract the product, 1-propoxy-2,4-dinitrobenzene, using an appropriate organic solvent. Purify by recrystallization or chromatography.
-
-
Step 2: Selective Reduction.
-
Rationale: To selectively reduce one of the two nitro groups to an amine. The nitro group ortho to the propoxy group is more sterically hindered and electronically influenced, allowing for selective reduction of the para-nitro group under controlled conditions using specific reagents like sodium sulfide (Zinin reduction).
-
Procedure: Dissolve the purified 1-propoxy-2,4-dinitrobenzene in an alcoholic solvent (e.g., ethanol). Prepare a solution of sodium sulfide or ammonium sulfide and add it dropwise to the dinitro compound solution. The reaction is often exothermic and may require cooling.
-
Work-up: After the reaction is complete, the crude 5-Nitro-2-propoxyaniline is isolated by filtration or extraction. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final orange crystalline product.
-
Applications in Research and Drug Development
Despite its prohibition as a food additive, 5-Nitro-2-propoxyaniline remains a valuable building block in organic synthesis.[1][2] Its bifunctional nature—possessing both a nucleophilic amino group and an electrophilically activated aromatic ring—makes it a versatile intermediate.
-
Pharmaceutical Synthesis: The aniline moiety can be readily diazotized or acylated to build more complex molecular scaffolds. The nitro group can be reduced to a second amine, creating a diamine precursor, or can serve as a directing group for further aromatic substitutions.
-
Dye and Pigment Industry: Nitroanilines are common precursors in the synthesis of azo dyes. The diazonium salt derived from 5-Nitro-2-propoxyaniline can be coupled with various aromatic compounds to produce a range of colored substances.[2]
-
Agrochemicals: The nitroaromatic structure is a feature in some classes of herbicides and pesticides. This compound can serve as a starting point for the synthesis of novel agrochemical candidates.[2]
-
Chemical Biology Research: Derivatives of 5-Nitro-2-propoxyaniline have been synthesized as photoreactive probes to study the interactions between artificial sweeteners and their biological receptors.[9] This highlights its utility as a model compound in understanding structure-activity relationships.
Analytical Methodologies
Accurate detection and quantification of nitroanilines are crucial for process control, environmental monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its sensitivity and because it does not require derivatization for these polar, thermolabile compounds.[10]
The following is a standard protocol for the analysis of nitroaniline isomers, which can be adapted for 5-Nitro-2-propoxyaniline.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Rationale: To concentrate the analyte from a dilute matrix (e.g., wastewater) and remove interfering substances.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol, followed by deionized water.
-
Load a known volume of the aqueous sample onto the cartridge.
-
Wash the cartridge with a weak solvent mixture to remove hydrophilic impurities.
-
Elute the analyte using a small volume of a strong organic solvent like acetonitrile or methanol.
-
The eluate can be injected directly or evaporated and reconstituted in the mobile phase.
-
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength corresponding to the absorbance maximum of the analyte.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
Caption: Workflow for the quantitative analysis of 5-Nitro-2-propoxyaniline.
Safety, Handling, and Disposal
Given its toxicological profile, all work with 5-Nitro-2-propoxyaniline must be conducted with appropriate engineering controls and personal protective equipment (PPE).
-
Handling:
-
Work in a well-ventilated fume hood to avoid inhalation of dust.
-
Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste material in accordance with local, regional, and national regulations. Chemical waste should be handled by a licensed disposal company. Do not allow it to enter the sewer system.
-
References
-
Grokipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, October). 5-Nitro-2-propoxyaniline - Hazard. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]
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DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (2015, December). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Synlett, 27(6). Retrieved February 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Nitro-2-propoxyaniline. PubChem Compound Database. Retrieved February 21, 2026, from [Link]
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precisionFDA. (n.d.). 5-NITRO-2-PROPOXYANILINE. Retrieved February 21, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, October). 3-[3-(4-Nitrophenoxy)propoxy]aniline--hydrogen chloride (1/1) Properties. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-phenoxy-6-nitro-aniline. Retrieved February 21, 2026, from [Link]
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Scent & Flavor Information. (n.d.). 5-Nitro-2-propoxyaniline (CAS 553-79-7): Odor profile, Properties, & IFRA compliance. Retrieved February 21, 2026, from [Link]
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FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved February 21, 2026, from [Link]
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